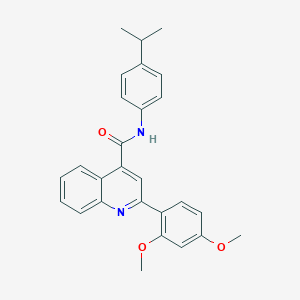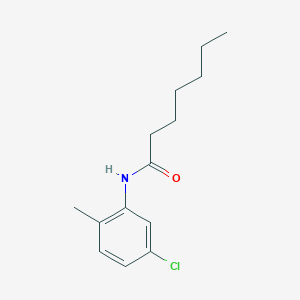![molecular formula C27H24BrN3O2 B332605 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B332605.png)
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family This compound is characterized by its unique structure, which includes a bromobenzoyl group, a pyridinyl group, and a hexahydro-dibenzo diazepinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction typically involves the condensation of appropriate starting materials in the presence of a catalyst such as silica-supported fluoroboric acid .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis process. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with consistent quality. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its potential as an anxiolytic and antioxidant agent.
Mécanisme D'action
The mechanism of action of 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, exerting anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: This compound is a fluorescent chemosensor for Cd^2+ cations.
Other benzodiazepine derivatives: These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its potential as an anxiolytic and antioxidant agent, along with its use as a chemosensor, highlights its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C27H24BrN3O2 |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
5-(4-bromobenzoyl)-9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24BrN3O2/c1-27(2)15-21-24(23(32)16-27)25(20-8-5-6-14-29-20)31(22-9-4-3-7-19(22)30-21)26(33)17-10-12-18(28)13-11-17/h3-14,25,30H,15-16H2,1-2H3 |
Clé InChI |
NMAOODXZSPIVNA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Chlorophenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B332526.png)
![5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332527.png)
![Diethyl 5-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332530.png)
![Ethyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332531.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-[4-(4-bromophenoxy)anilino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B332536.png)

![4-[(4,5-dibromo-2-furyl)methylene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B332538.png)
![Ethyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332539.png)


![N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B332545.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B332546.png)
